4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile
Overview
Description
“4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” is a chemical compound with the molecular formula C11H8N4O . It is also known as “4-N [2 (4-hydroxypyrimidinyl)]Aminobenzonitrile” and has a molecular weight of 212.21 g/mol . This compound is used in the preparation of 2-naphthyl substituted diarylpyrimidines (DAPY) analogues .
Synthesis Analysis
The synthesis of “4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” can be achieved through a condensation reaction of p-aminophenone and cyanide compounds . A commonly used method involves reacting p-aminophenone with cyanogen chloride to produce "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" .Molecular Structure Analysis
The molecular structure of “4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” is represented by the formula C11H8N4O .Physical And Chemical Properties Analysis
“4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” has a molecular weight of 212.21 g/mol . It has a predicted density of 1.31±0.1 g/cm3 . The melting point is greater than 300°C, and the boiling point is 399.7°C at 760 mmHg . The flash point is 195.6°C, and the vapor pressure is 0-0Pa at 20-25℃ .Scientific Research Applications
pH-Responsive Self-Assembling Materials
In materials science, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile has been utilized to create pH-responsive self-assembling systems. For instance, derivatives containing ureido-pyrimidone moieties exhibit interesting behavior in aqueous solutions due to the presence of aspartic acid. These materials find applications in drug delivery, sensors, and responsive coatings .
Safety and Hazards
“4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” is generally considered a relatively safe compound . During use, standard safety procedures should be followed, such as wearing protective gloves and glasses, and avoiding direct contact with skin and eyes . If accidentally inhaled or in contact with the eyes, seek medical assistance and provide the corresponding safety data sheet .
Mechanism of Action
Target of Action
It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues , which are known to target HIV-1 reverse transcriptase.
Mode of Action
Given its use in the synthesis of dapy analogues , it may interact with its targets by inhibiting the function of the HIV-1 reverse transcriptase enzyme, thereby preventing the replication of the virus.
Biochemical Pathways
Based on its use in the synthesis of dapy analogues , it can be inferred that it may affect the HIV replication pathway by inhibiting the reverse transcriptase enzyme.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of dapy analogues , it can be inferred that it may inhibit the replication of HIV-1 by blocking the function of the reverse transcriptase enzyme.
Action Environment
It is known to be stable under normal temperatures and pressures . It should be stored at 2-8°C to maintain its stability.
properties
IUPAC Name |
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOJNASJQRRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444368 | |
Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | |
CAS RN |
189956-45-4 | |
Record name | 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189956-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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